![molecular formula C25H18BrN3 B15123269 4-bromo-1-trityl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15123269.png)
4-bromo-1-trityl-1H-pyrazolo[3,4-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-trityl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of a bromine atom at the 4th position and a trityl group at the 1st position of the pyrazolo[3,4-c]pyridine core. Pyrazolopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-trityl-1H-pyrazolo[3,4-c]pyridine typically involves the following steps:
Iodination: The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine is iodized using N-iodosuccinimide (NIS) to obtain an intermediate compound.
Protection: The NH group of the intermediate is protected using p-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate.
Tritylation: The protected intermediate is then reacted with trityl chloride to introduce the trityl group at the 1st position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-trityl-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction:
Coupling Reactions: The trityl group can participate in coupling reactions to form more complex structures
Common Reagents and Conditions
N-iodosuccinimide (NIS): Used for iodination.
p-methoxybenzyl chloride (PMB-Cl): Used for protection of the NH group.
Trityl chloride: Used for tritylation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
4-Bromo-1-trityl-1H-pyrazolo[3,4-c]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a biological probe due to its structural similarity to purine bases.
Medicine: Investigated for its potential therapeutic applications, particularly as inhibitors of specific enzymes and receptors.
Industry: Used in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 4-bromo-1-trityl-1H-pyrazolo[3,4-c]pyridine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
1H-pyrazolo[3,4-c]pyridine: Another related compound with a different substitution pattern.
4-bromo-1H-pyrazolo[3,4-b]pyridine: Similar structure but without the trityl group
Uniqueness
4-Bromo-1-trityl-1H-pyrazolo[3,4-c]pyridine is unique due to the presence of both the bromine atom and the trityl group, which confer distinct chemical and biological properties. The trityl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development .
Propriétés
Formule moléculaire |
C25H18BrN3 |
|---|---|
Poids moléculaire |
440.3 g/mol |
Nom IUPAC |
4-bromo-1-tritylpyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C25H18BrN3/c26-23-17-27-18-24-22(23)16-28-29(24)25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H |
Clé InChI |
ODTPFWPKEDNPHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=CN=CC(=C5C=N4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(diethylamino)-3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B15123188.png)
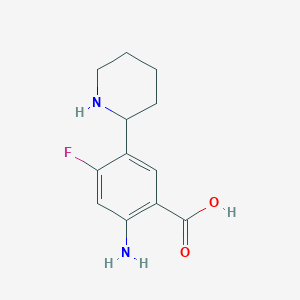
![tert-Butyl 6-amino-6-cyano-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15123196.png)
![[8-(furan-3-yl)-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B15123205.png)
![N-(2,4-dichlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B15123206.png)
![N-methyl-N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B15123217.png)
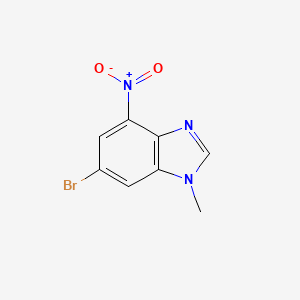
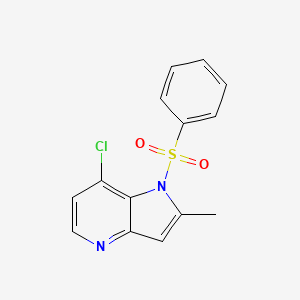
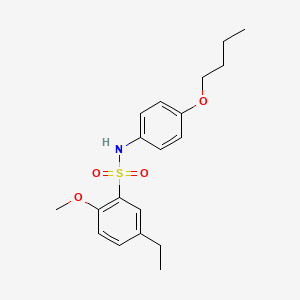



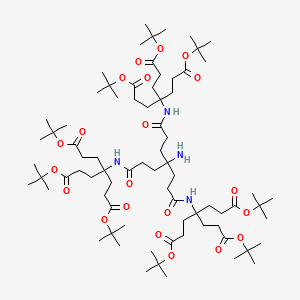
![1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B15123255.png)
